Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate
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Overview
Description
Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate is a useful research compound. Its molecular formula is C16H14N4O3 and its molecular weight is 310.313. The purity is usually 95%.
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Scientific Research Applications
Arylmethylidenefuranones and Heterocyclic Compounds
Arylmethylidenefuranones are known for their reactions with C- and N-nucleophiles, leading to the synthesis of a wide range of acyclic, cyclic, and heterocyclic compounds, including amides, pyrrolones, benzofurans, furopyridines, and triazolediazepinones. These compounds have potential applications in drug development and synthetic chemistry due to their structural diversity and functional versatility (Kamneva, Anis’kova, & Egorova, 2018).
Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides
Furan and thiophene moieties are crucial in medicinal chemistry, especially in the design of purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds exhibit antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural modification by substituting aryl groups with furan or thiophene can lead to significant changes in biological activity, demonstrating the importance of these heterocycles in developing new therapeutics (Ostrowski, 2022).
Cytochrome P450 Isoforms and Drug Metabolism
Cytochrome P450 enzymes play a critical role in the metabolism of various drugs. Understanding the interaction between these enzymes and different chemical inhibitors, including those containing furan, pyridine, and triazole moieties, is essential for predicting drug-drug interactions and optimizing drug therapy. The selectivity of chemical inhibitors for specific P450 isoforms is crucial in deciphering the involvement of these enzymes in drug metabolism (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Conversion of Biomass to Furan Derivatives
The transformation of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) represents a sustainable approach to producing chemicals, fuels, and materials. HMF and its derivatives are seen as potential replacements for non-renewable hydrocarbon sources, underlining the importance of furan chemistry in the development of green and sustainable chemical processes (Chernyshev, Kravchenko, & Ananikov, 2017).
G Protein-Biased Kappa Agonists and Pain Management
The development of G protein-biased kappa agonists, such as those derived from furan and triazole compounds, offers a new direction in pain and itch management with fewer side effects compared to traditional opioids. These novel compounds have shown promise in preclinical studies, suggesting their potential for clinical development as safer alternatives to existing pain medications (Mores, Cummins, Cassell, & van Rijn, 2019).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. If it has interesting properties or activity, it could be a subject of future research in fields such as medicinal chemistry, materials science, or chemical biology .
Properties
IUPAC Name |
ethyl (E)-3-(furan-2-yl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-2-22-16(21)13(9-12-6-4-8-23-12)15-18-14(19-20-15)11-5-3-7-17-10-11/h3-10H,2H2,1H3,(H,18,19,20)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCZVAQXFFUWBB-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)C2=NC(=NN2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CO1)/C2=NC(=NN2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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